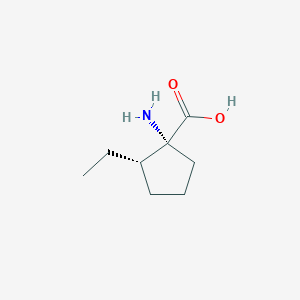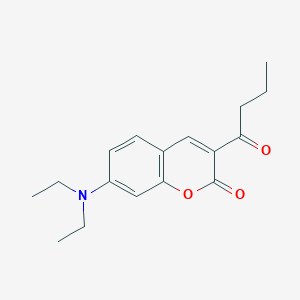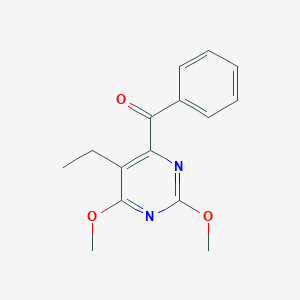
Dibenzyl 4-(hydroxymethyl)phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 4-(hydroxymethyl)phenyl phosphate is a chemical compound with the molecular formula C₂₁H₂₁O₅P. It is a type of organophosphorus compound that contains a phosphate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-(hydroxymethyl)phenyl phosphate can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)phenol with dibenzyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl 4-(hydroxymethyl)phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphate esters.
Reduction: Reduction reactions can convert the phosphate ester group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphate esters, while nucleophilic substitution can produce various substituted phenyl phosphates .
Aplicaciones Científicas De Investigación
Dibenzyl 4-(hydroxymethyl)phenyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Mecanismo De Acción
The mechanism of action of dibenzyl 4-(hydroxymethyl)phenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate ester group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dibenzyl 4-(hydroxymethyl)phenyl phosphate include:
- Dibenzyl phosphate
- Diethyl phosphite
- Benzyl phosphonate
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxymethyl group attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
342808-49-5 |
|---|---|
Fórmula molecular |
C21H21O5P |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
dibenzyl [4-(hydroxymethyl)phenyl] phosphate |
InChI |
InChI=1S/C21H21O5P/c22-15-18-11-13-21(14-12-18)26-27(23,24-16-19-7-3-1-4-8-19)25-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2 |
Clave InChI |
WWJDRUUJXGLRDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)






propanedinitrile](/img/structure/B12581234.png)
![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)
